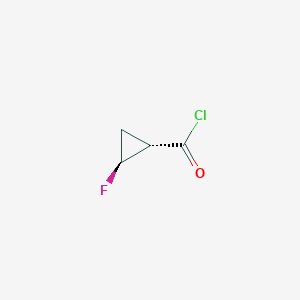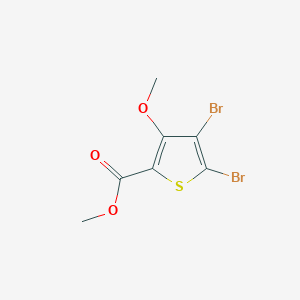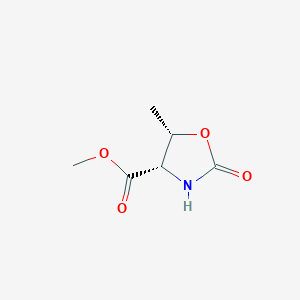
Dichloro(3-methyl-2-butenylidene)bis(tricyclohexylphosphine)ruthenium(II)
Overview
Description
Dichloro(3-methyl-2-butenylidene)bis(tricyclohexylphosphine)ruthenium(II) is a ruthenium-based compound widely recognized for its role as a catalyst in various organic reactions, particularly in olefin metathesis. This compound, often referred to in the context of Grubbs catalysts, is notable for its efficiency and versatility in facilitating chemical transformations.
Mechanism of Action
Target of Action
Dichloro(3-methyl-2-butenylidene)bis(tricyclohexylphosphine)ruthenium(II), also known as Grubbs Catalyst M103 , is a homogeneous catalyst primarily targeting alkene molecules . The role of this catalyst is to facilitate the metathesis reaction in organic synthesis, which involves the redistribution of the carbon-carbon double bonds in alkenes .
Mode of Action
The compound interacts with its targets (alkenes) through a process called olefin metathesis . This reaction involves the breaking and making of carbon-carbon double bonds, resulting in the redistribution of substituents between the reactant molecules . The catalyst’s mode of action includes alkene metathesis , cross metathesis , ring-closing metathesis , and self metathesis .
Biochemical Pathways
The primary biochemical pathway affected by this catalyst is the metathesis pathway . The downstream effects of this pathway include the formation of new carbon-carbon double bonds in different configurations, enabling the synthesis of complex organic molecules from simpler precursors .
Result of Action
The result of the compound’s action is the formation of new organic molecules with redistributed carbon-carbon double bonds . This can lead to the synthesis of complex organic compounds, including pharmaceuticals, polymers, and other chemical products .
Action Environment
The action of this catalyst can be influenced by various environmental factors. For instance, the catalyst is typically stored under dry inert gas and protected from direct sunlight in a dry, cool, and well-ventilated area . These conditions help maintain the stability and efficacy of the catalyst. Furthermore, the reaction conditions, such as temperature and solvent, can also significantly impact the catalyst’s performance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro(3-methyl-2-butenylidene)bis(tricyclohexylphosphine)ruthenium(II) typically involves the reaction of ruthenium trichloride with tricyclohexylphosphine and 3-methyl-2-butenylidene ligands under controlled conditions. The process generally requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation and degradation of the sensitive intermediates. The reaction is often carried out in solvents like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with enhanced safety and efficiency measures. Large-scale reactors equipped with precise temperature and pressure controls are used to maintain optimal reaction conditions. The final product is purified through techniques such as recrystallization or chromatography to achieve the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions
Dichloro(3-methyl-2-butenylidene)bis(tricyclohexylphosphine)ruthenium(II) is primarily involved in metathesis reactions, including:
Olefin Metathesis: This includes ring-closing metathesis (RCM), cross metathesis (CM), and ring-opening metathesis polymerization (ROMP).
Substitution Reactions: The compound can undergo ligand exchange reactions where the tricyclohexylphosphine ligands are replaced by other phosphines or similar ligands.
Common Reagents and Conditions
Typical reagents used in reactions with this compound include various olefins, alkenes, and phosphine ligands. The reactions are usually conducted under inert atmospheres to prevent oxidation, with solvents like dichloromethane, toluene, or tetrahydrofuran being commonly used. Reaction temperatures can vary but are often maintained between room temperature and 80°C.
Major Products
The major products of reactions involving this compound are typically the metathesis products, such as cyclic alkenes in RCM or mixed alkenes in CM. In substitution reactions, the products are new ruthenium complexes with different ligands.
Scientific Research Applications
Chemistry
In chemistry, Dichloro(3-methyl-2-butenylidene)bis(tricyclohexylphosphine)ruthenium(II) is extensively used as a catalyst in organic synthesis. Its ability to facilitate olefin metathesis has made it invaluable in the synthesis of complex molecules, including natural products and pharmaceuticals.
Biology and Medicine
In biological and medical research, this compound is used to synthesize bioactive molecules and drug candidates. Its role in creating complex molecular architectures allows for the development of new therapeutic agents with improved efficacy and selectivity.
Industry
Industrially, this compound is employed in the production of polymers and advanced materials. Its efficiency in catalyzing polymerization reactions makes it a key component in the manufacture of high-performance plastics and resins.
Comparison with Similar Compounds
Similar Compounds
- Dichloro(phenylmethylene)bis(tricyclohexylphosphine)ruthenium(II)
- Dichloro(benzylidene)bis(tricyclohexylphosphine)ruthenium(II)
- Dichloro(mesityl)bis(tricyclohexylphosphine)ruthenium(II)
Uniqueness
Compared to similar compounds, Dichloro(3-methyl-2-butenylidene)bis(tricyclohexylphosphine)ruthenium(II) offers unique advantages in terms of stability and reactivity. Its specific ligand environment provides a balance between steric hindrance and electronic effects, making it particularly effective in a wide range of metathesis reactions. This balance allows for high turnover numbers and excellent selectivity, distinguishing it from other ruthenium-based catalysts.
Properties
IUPAC Name |
dichloro(3-methylbut-2-enylidene)ruthenium;tricyclohexylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H33P.C5H8.2ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-4-5(2)3;;;/h2*16-18H,1-15H2;1,4H,2-3H3;2*1H;/q;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INCDKKABOVOFIV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=[Ru](Cl)Cl)C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H74Cl2P2Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449465 | |
| Record name | Dichloro(3-methyl-2-butenylidene)bis(tricyclohexylphosphine)ruthenium(II) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
800.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194659-03-5 | |
| Record name | Dichloro(3-methyl-2-butenylidene)bis(tricyclohexylphosphine)ruthenium(II) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichloro(3-methyl-2-butenylidene)bis(tricyclohexylphosphine)ruthenium(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















